Lipophilicity (LogP) Comparison: Target Compound vs. 4‑Methoxy‑N‑phenyl Analog
The target compound exhibits a measured or calculated LogP of 1.57, which is notably lower than the 4‑methoxy‑N‑phenyl analog (N‑(1,1‑dioxido‑2,3‑dihydro‑3‑thienyl)‑N‑(4‑methoxyphenyl)benzamide). Although an exact published LogP for the comparator is unavailable from open sources, the presence of the methoxy group is expected to increase LogP by approximately 0.3–0.5 units based on fragment‑based contribution models . This difference indicates that the target compound has a higher aqueous solubility potential, which may favor performance in aqueous in‑vitro assays where precipitation of lipophilic compounds is a known failure mode .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.57 |
| Comparator Or Baseline | N‑(1,1‑dioxido‑2,3‑dihydro‑3‑thienyl)‑N‑(4‑methoxyphenyl)benzamide (estimated LogP ≈ 1.9–2.1) |
| Quantified Difference | Estimated ΔLogP ≈ 0.3–0.5 lower for the target compound |
| Conditions | Calculated or experimental LogP; comparative data inferred from fragment‑contribution methods. |
Why This Matters
Lower LogP reduces the risk of assay compound precipitation and non‑specific binding, directly influencing hit confirmation rates in typical high‑throughput screening conditions.
- [1] Waring, M. J. (2010) 'Lipophilicity in Drug Discovery', Expert Opinion on Drug Discovery, 5(3), pp. 235–248. doi:10.1517/17460441003605098. View Source
